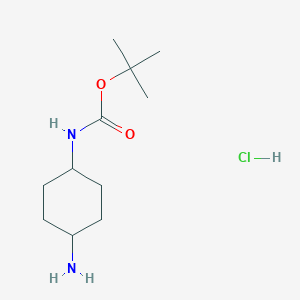

trans-N-Boc-1,4-cyclohexanediamine hydrochloride

Overview

Description

trans-N-Boc-1,4-cyclohexanediamine hydrochloride: is a chemical compound with the molecular formula C11H23ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the 4-amino group of cyclohexane, and it exists as a hydrochloride salt .

Mechanism of Action

Target of Action

The primary target of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, also known as tert-Butyl (4-aminocyclohexyl)carbamate hydrochloride, is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .

Mode of Action

The compound interacts with the V1A receptor in a manner that results in the antagonism of the receptor . This means that it prevents vasopressin from binding to the receptor and exerting its effects

Biochemical Pathways

The antagonism of the V1A receptor by this compound affects the vasopressin-regulated water reabsorption pathway . By blocking the action of vasopressin, the compound can potentially alter the balance of water in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the V1A receptor . By blocking the action of vasopressin, it can potentially alter the balance of water in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s hydration status, kidney function, and the presence of other medications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride typically involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Substitution Reactions: Depending on the reagent used, products can include N-alkylated or N-acylated derivatives.

Deprotection Reactions: The major product is the free amine, trans-1,4-diaminocyclohexane.

Scientific Research Applications

Chemistry: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors .

Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system and cardiovascular system .

Industry: In the industrial sector, it is used in the production of polymers and other materials that require amine functionalities .

Comparison with Similar Compounds

trans-1,4-Diaminocyclohexane: This compound lacks the Boc protecting group and is more reactive.

N-Boc-1,4-diaminobutane: Similar in structure but with a butane backbone instead of cyclohexane.

Uniqueness: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is unique due to its Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its biological activity, particularly as a receptor antagonist. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the amine functionalities of cyclohexane. Its molecular formula is CHNO with a molar mass of 214.3 g/mol. The hydrochloride salt form enhances its solubility and stability in various chemical reactions .

trans-N-Boc-1,4-cyclohexanediamine primarily acts as an antagonist at the V1A receptor, which plays a critical role in vasopressin-regulated water reabsorption and blood pressure regulation. By inhibiting this receptor, the compound can influence physiological processes related to fluid balance and cardiovascular health.

Pharmacological Applications

Research indicates that trans-N-Boc-1,4-cyclohexanediamine has potential applications in treating conditions such as hypertension and heart failure due to its ability to modulate vasopressin signaling pathways. Additionally, ongoing studies are exploring its efficacy in inhibiting poly ADP ribosylation proteins, which may expand its use in cancer therapy and other diseases .

Synthesis Methods

The synthesis of trans-N-Boc-1,4-cyclohexanediamine can be achieved through several methods:

- Deprotonation and Reaction with Sulphonyl Chlorides : This method involves deprotonating N-Boc-trans-1,4-cyclohexanediamine with n-BuLi followed by reaction with sulphonyl chlorides to form various intermediates .

- Direct Amination Reactions : Utilizing cyclohexylamine and other reagents under controlled conditions allows for the direct formation of the desired compound .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of trans-N-Boc-1,4-cyclohexanediamine compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-1,4-Diaminocyclohexane | Lacks Boc protecting group | More reactive due to unprotected amines |

| N-Boc-1,4-Diaminobutane | Similar structure but with a butane backbone | Different reactivity profile due to chain length |

| N-Boc-trans-2-Aminocyclohexane | Contains an additional amino group | Potentially different receptor interactions |

The Boc protecting group enhances the stability of trans-N-Boc-1,4-cyclohexanediamine during synthetic procedures and allows for selective manipulation in complex organic syntheses.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays. For instance:

- In Vitro Studies : Research involving human liver cancer cell lines (HepG2) demonstrated that trans-N-Boc-1,4-cyclohexanediamine exhibits significant activity against certain cancerous cells, indicating its potential as an anticancer agent .

- Animal Models : In vivo studies have shown promising results in reducing parasite loads in models of Leishmaniasis when treated with derivatives of trans-N-Boc-1,4-cyclohexanediamine. These studies reported up to 85% suppression in parasite burden at effective dosages .

Properties

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZHXKUCQETTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373209 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-43-3 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.